molecular formula C15H11NO2 B184258 Methyl 3-(2-cyanophenyl)benzoate CAS No. 168618-65-3

Methyl 3-(2-cyanophenyl)benzoate

Cat. No.: B184258
CAS No.: 168618-65-3
M. Wt: 237.25 g/mol
InChI Key: YDXNZJLIYUWQBJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanophenyl)benzoate is an organic compound characterized by a benzene ring substituted with a cyano group and an ester functional group

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-cyanophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 3-(2-cyanophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(2-cyanophenyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

methyl 3-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXNZJLIYUWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362634
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-65-3
Record name Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl]benzoate (1.25 g) in pyridine (5 ml) at 7° C. was added dropwise phosphoryl chloride (0.75 ml) keeping the reaction temperature below 20° C. The reaction mixture was stirred at 100° C. for 4 hours. After being cooled to room temperature, the mixture was quenched by water, and the emulsion was extracted with ethyl acetate (50 ml). The organic layer was successively washed with 6N-hydrochloric acid and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (25 g) with dichloromethane as an eluent. The fractions containing the object compound were combined and evaporated in vacuo. The crystalline residue was recrystallized from methanol to afford methyl 3-(2-cyanophenyl)benzoate (0.7 g).
Name
methyl 3-[2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl]benzoate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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